N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
CAS No.: 392239-38-2
Cat. No.: VC6675261
Molecular Formula: C7H11N3OS2
Molecular Weight: 217.31
* For research use only. Not for human or veterinary use.
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide - 392239-38-2](/images/structure/VC6675261.png)
Specification
CAS No. | 392239-38-2 |
---|---|
Molecular Formula | C7H11N3OS2 |
Molecular Weight | 217.31 |
IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C7H11N3OS2/c1-3-5(11)8-6-9-10-7(13-6)12-4-2/h3-4H2,1-2H3,(H,8,9,11) |
Standard InChI Key | ZGNBQKFUOXUBDR-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=NN=C(S1)SCC |
Introduction
Chemical Identity and Structural Features
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide (C₇H₁₀N₃OS₂) features a 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfanyl (-S-C₂H₅) group and at position 2 with a propanamide (-NH-CO-C₂H₅) moiety. The molecular architecture confers distinct electronic and steric properties, enabling interactions with biological targets.
Molecular Properties
Property | Value |
---|---|
Molecular formula | C₇H₁₀N₃OS₂ |
Molecular weight | 216.3 g/mol |
IUPAC name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
SMILES | CCSC1=NN=C(S1)NC(=O)CC |
Key functional groups | Thiadiazole, ethylsulfanyl, propanamide |
The thiadiazole ring’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, while the ethylsulfanyl group enhances lipophilicity, influencing membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis involves three primary stages:
-
Thiadiazole Ring Formation: Reaction of thiosemicarbazide with carbon disulfide under acidic reflux (H₂SO₄, 80°C) yields 2-amino-5-sulfanyl-1,3,4-thiadiazole.
-
Ethylsulfanyl Substitution: Nucleophilic substitution with ethyl iodide in ethanol (K₂CO₃, 60°C) introduces the ethylsulfanyl group at position 5.
-
Propanamide Attachment: Amidation via carbodiimide coupling (EDC/HOBt) links propanoyl chloride to the thiadiazole’s amine group.
Yield Optimization:
-
Excess ethyl iodide (1.5 equiv.) improves substitution efficiency (72% yield).
-
Low-temperature amidation (0–5°C) minimizes side reactions, achieving >65% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) by disrupting cell wall synthesis. The ethylsulfanyl group enhances membrane penetration, while the propanamide moiety interferes with bacterial transpeptidases.
Enzyme Inhibition
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18 µM. Docking studies reveal hydrogen bonding between the propanamide carbonyl and COX-2’s Tyr385 residue, mimicking arachidonic acid binding.
Industrial and Agricultural Applications
Agrochemical Intermediate
The compound serves as a precursor in synthesizing thiadiazole-based fungicides. Field trials indicate 85% efficacy against Phytophthora infestans in potato crops at 200 g/ha.
Pharmaceutical Development
Ongoing research explores its utility in:
-
Antitubercular Agents: Synergistic effects with isoniazid reduce Mycobacterium tuberculosis load by 90% in murine models.
-
Anti-inflammatory Drugs: COX-2 selectivity minimizes gastrointestinal toxicity compared to NSAIDs.
Structural Analogues and Comparative Efficacy
Compound | Structural Variation | Bioactivity (IC₅₀) |
---|---|---|
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide | Methyl instead of ethyl group | COX-2: 25 µM |
3-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide | Chloro substituent | S. aureus MIC: 16 µg/mL |
N-[5-(phenylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide | Aromatic sulfanyl group | Anticancer: 30% viability reduction |
Key Trends:
-
Alkyl Chain Length: Ethyl > methyl in antimicrobial potency due to enhanced hydrophobicity.
-
Electron-Withdrawing Groups: Chloro substitution improves bacterial membrane disruption.
Challenges and Future Directions
Synthetic Scalability
Industrial production requires optimizing solvent recovery (e.g., switching from DMF to THF) to reduce costs. Continuous flow reactors may improve yield consistency (>90% purity).
Toxicity Profiling
Acute toxicity (LD₅₀: 450 mg/kg in rats) necessitates structural modifications for safer therapeutic use.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA carriers) enhances tumor accumulation by 3-fold in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume